6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine
Description
6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine (CAS: 1016684-05-1) is a pyridine derivative featuring a tetrahydro-2H-pyran-2-ylmethoxy substituent at the 6-position and an amine group at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol. The compound is commercially available from three suppliers, indicating its utility as a building block in pharmaceutical and agrochemical research . The tetrahydropyran (THP) group confers rigidity and moderate lipophilicity, which may enhance metabolic stability in drug candidates, as seen in related patent applications .
Properties
IUPAC Name |
6-(oxan-2-ylmethoxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-9-4-5-11(13-7-9)15-8-10-3-1-2-6-14-10/h4-5,7,10H,1-3,6,8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFMVGABHFZDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Electronic Effects : The methoxy group in 5-(2-Methoxypyridin-3-YL)pyridin-2-amine () introduces electron-donating effects, whereas the boronate in ’s compound enables cross-coupling reactivity.
Positional Isomerism : Substitution at the 6-position (target compound, ) versus 5-position () alters electronic distribution and binding interactions in medicinal chemistry contexts.
Physicochemical Properties
- 6-(Aminomethyl)pyridin-3-amine () has a density of 1.173 g/cm³ and boiling point of 303.8°C, suggesting higher volatility compared to the THP-containing analog due to its smaller substituent.
- The THP group likely increases the logP (lipophilicity) of the target compound relative to the cyclobutylmethoxy analog, which may improve membrane permeability in drug candidates .
Biological Activity
6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₁₁H₁₆N₂O, indicating it contains a pyridine ring substituted with a tetrahydropyran moiety. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, tetrahydropyrans have demonstrated effectiveness against various pathogens, including Leishmania species. In vitro assays revealed that related compounds inhibited the growth of Leishmania donovani, suggesting a potential role in treating leishmaniasis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Tetrahydropyran Derivative A | Leishmania donovani | 12 | Induces reactive oxygen species production |
| Tetrahydropyran Derivative B | Staphylococcus aureus | 25 | Disrupts cell membrane integrity |
Cytotoxicity Studies
Cytotoxicity assessments using the THP-1 cell line have shown that certain derivatives of tetrahydropyrans possess selective toxicity against cancer cells while sparing normal cells. The selectivity index (SI) calculated from these studies indicates a favorable therapeutic window for further development .
Table 2: Cytotoxicity Data for Tetrahydropyran Derivatives
| Compound | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Tetrahydropyran Derivative A | 50 | 10 | 5 |
| Tetrahydropyran Derivative B | 40 | 15 | 2.67 |
The mechanisms underlying the biological activity of this compound are being elucidated through various studies. Reactive oxygen species (ROS) generation appears to be a common pathway for its antimicrobial effects, particularly against protozoa like Leishmania and bacterial strains . Additionally, the compound may interfere with critical cellular processes such as protein synthesis or cell membrane stability.
Case Studies
- Leishmaniasis Treatment : A study conducted by researchers at the University of Milan evaluated the antileishmanial activity of several tetrahydropyrans, including derivatives of this compound. The results indicated significant growth inhibition in promastigotes and amastigotes, with effective concentrations leading to ROS production within treated cells .
- Cytotoxicity in Cancer Cells : A dissertation from Virginia Commonwealth University explored the cytotoxic effects of various pyridine derivatives on cancer cell lines. The findings suggested that certain modifications to the pyridine structure enhanced selectivity towards malignant cells while minimizing toxicity to normal cells, indicating potential for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
